1-(4-fluorophenyl)-N-phenethylcyclopropanecarboxamide
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Overview
Description
The compound “1-(4-fluorophenyl)-N-phenethylcyclopropanecarboxamide” is a cyclopropane derivative with a fluorophenyl group and a phenethyl group attached. Cyclopropane derivatives are often used in medicinal chemistry due to their unique reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorophenyl group and the electron-donating phenethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and stability.Scientific Research Applications
Synthesis Techniques and Yields : A high yield synthetic method for cyclopropanecarboxamide derivatives, specifically targeting N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, has been established through multi-step nucleophilic substitution reactions and ester hydrolysis, yielding a total of 48.8% (Zhou et al., 2021).
Molecular Modifications and Receptor Binding : Variations in cyclopropanecarboxamide structures, such as the replacement of phenyl groups with fluorophenyl groups, can significantly influence the binding affinity to receptors. For example, specific modifications in the structure have been found to enhance binding affinities for the NMDA receptor, highlighting the compound's potential in neurological research (Kazuta et al., 2002).
Material Properties and Stability : Polymers derived from compounds related to 1-(4-fluorophenyl)-N-phenethylcyclopropanecarboxamide showcase excellent solubility, thermal stability, and mechanical strength. These materials possess high glass transition temperatures and are suitable for creating transparent, flexible, and tough films, indicating their utility in material science (Hsiao et al., 2000).
Crystallography and Molecular Interaction : Studies on crystal structures of similar cyclopropanecarboxamides have revealed diverse hydrogen-bonding patterns, showcasing the intricate intermolecular interactions that influence the molecular conformation and stability of these compounds. Understanding these interactions is vital for their application in crystal engineering and pharmaceutical design (Lemmerer & Michael, 2008).
Biomedical Applications : Research into derivatives of cyclopropanecarboxamide demonstrates their potential in biomedical fields. For instance, studies have indicated the anti-leukemia activity of certain compounds, providing a foundation for developing novel therapeutic agents (Yang et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-16-8-6-15(7-9-16)18(11-12-18)17(21)20-13-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSBJSFKVYMMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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